Glutamic acid gamma-benzyl ester
CAS No.: 216254-62-5
Cat. No.: VC7803701
Molecular Formula: C12H16ClNO4
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216254-62-5 |
|---|---|
| Molecular Formula | C12H16ClNO4 |
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1 |
| Standard InChI Key | OWZLPPLZPHSRHJ-PPHPATTJSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N.Cl |
| SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Glutamic acid gamma-benzyl ester is systematically named (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid hydrochloride, reflecting its stereochemical configuration and functional groups. The benzyl ester group at the gamma position protects the carboxyl moiety during peptide synthesis, while the free alpha-carboxyl and amino groups remain available for further chemical modifications . Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 216254-62-5 |
| Molecular Formula | |
| Molecular Weight | 273.71 g/mol |
| Optical Rotation () | (in AcOH) |
| IUPAC Name | (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid; hydrochloride |
The compound’s crystalline structure and solubility in polar solvents like acetic acid facilitate its use in controlled polymerization reactions . Its chiral center at the second carbon ensures enantioselective interactions in biological systems, making it invaluable for designing therapeutics with targeted activity .
Synthesis Methodologies and Optimization
The synthesis of glutamic acid gamma-benzyl ester involves multi-step reactions to achieve high selectivity and yield. A patented method (CN1667019A) outlines a three-stage process:
Preparation of L-Glutamic Acid Gamma-Benzyl Ester
L-Glutamic acid reacts with benzyl alcohol under acidic conditions to form the gamma-benzyl ester. This step requires precise temperature control (60–80°C) and catalytic agents to minimize side reactions at the alpha-carboxyl group . The product is purified via recrystallization, yielding a white crystalline solid with >90% purity.
Formation of Gamma-Benzyl-L-Glutamic Acid-N-Carboxy Anhydride (NCA)
The benzyl ester undergoes cyclization with triphosgene () in anhydrous tetrahydrofuran (THF), producing the N-carboxy anhydride intermediate. This reaction proceeds at to prevent premature polymerization, with triethylamine as a proton scavenger . The NCA monomer is critical for controlled polymerization.
Polymerization and Deprotection
The NCA monomer is polymerized using triethylamine as an initiator, yielding poly-L-glutamic acid gamma-benzyl ester (PBLG). Subsequent treatment with hydrogen bromide (HBr) in acetic acid removes the benzyl protecting groups, generating high molecular weight poly-L-glutamic acid (MW > 100 kDa) . This method achieves a transformation efficiency of ~70% under ambient pressure, offering scalability and reduced toxicity compared to traditional phosgene-based routes .
| Synthesis Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| Esterification | L-Glutamic acid, benzyl alcohol, , 70°C | Gamma-benzyl ester formation |
| NCA Synthesis | Triphosgene, THF, | High-purity NCA monomer |
| Polymerization | Triethylamine, 25°C | PBLG with controlled chain length |
| Deprotection | 33% HBr in acetic acid | Poly-L-glutamic acid (MW > 100 kDa) |
Industrial and Biomedical Applications
Peptide Synthesis and Drug Development
The gamma-benzyl group’s stability under standard peptide coupling conditions (e.g., carbodiimide chemistry) enables sequential assembly of complex peptides. For example, Boc-L-glutamic acid gamma-benzyl ester serves as a building block for angiotensin-converting enzyme (ACE) inhibitors, where the protected gamma-carboxyl group prevents undesired side reactions . In drug delivery, poly-L-glutamic acid conjugates with paclitaxel (Opaxio™) exploit the polymer’s biodegradability to enhance tumor targeting and reduce systemic toxicity .
Bioconjugation and Diagnostic Imaging
Glutamic acid gamma-benzyl ester derivatives facilitate site-specific bioconjugation of antibodies and imaging agents. The benzyl group’s orthogonal reactivity allows chemoselective attachment of fluorescent tags or radionuclides to proteins without disrupting their tertiary structure . For instance, -labeled polyglutamate scaffolds are under investigation for positron emission tomography (PET) imaging of tumor metastases.
Neuroscience Research
Structural analogs of glutamic acid gamma-benzyl ester modulate glutamate receptor activity, aiding studies on neurodegenerative diseases. In vitro assays demonstrate that benzyl-protected glutamate derivatives inhibit NMDA receptor overactivation, a pathway implicated in Alzheimer’s disease .
Cosmetic and Food Science Applications
In skincare formulations, polyglutamic acid derived from the benzyl ester enhances epidermal hydration by forming a hygroscopic film that reduces transepidermal water loss . The food industry explores its use as a natural flavor enhancer, leveraging its umami profile to reduce sodium content in processed foods .
Emerging Research and Future Directions
Recent studies focus on enzyme-catalyzed synthesis of gamma-benzyl esters to replace toxic reagents like triphosgene. Lipase-based esterification in non-aqueous media achieves >80% yield with negligible byproducts, aligning with green chemistry principles. Additionally, 3D-printed polyglutamate scaffolds functionalized with gamma-benzyl groups show promise in tissue engineering, offering tunable mechanical properties for cartilage regeneration .
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